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The table below summarizes the core validation parameters required by ICH guidelines alongside

experimental data from two studies for Lobeglitazone Sulfate (LBG).

Validation Parameter ICH Guideline Objective Experimental Data from Literature

| Linearity & Range | Demonstrates method produces results directly proportional to analyte concentration
[1]. | LBG alone: 20-70 pg/mL (R? = 0.999) [1] LBG with GLM: 2.50-7.50 pg/mL [2] | | Accuracy |
Measures closeness of results to true value, often via % recovery [1]. | Recovery within 99.92-100.33% [1] | |
Precision | Degree of scatter among repeated measurements (repeatability & intermediate precision) [1]. |
Method precision met acceptance criteria [3] | | Specificity | Ability to unequivocally assess analyte in the
presence of components like impurities or degradants [2]. | Forced degradation studies confirmed stability-
indicating capability [2] | | LOD & LOQ | LOD: Lowest detectable amount LOQ: Lowest quantifiable
amount with precision and accuracy [1]. | LOD: 0.0026 pg/mL [1] LOQ: 0.0081 pg/mL [1] | | Robustness |
Measures method capacity to remain unaffected by small, deliberate variations in method parameters [4]. |

Method robustness was confirmed [3] |

Detailed Experimental Protocols
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Here are the detailed chromatographic conditions and procedures from the studies that generated the data

above.

e Protocol 1: RP-HPLC for Lobeglitazone Sulfate (Single Drug)

o Column: Inertsil-OSD C18 (250 mm x 4.6 mm, 5 ym) [1].

o Mobile Phase: Methanol and Acetonitrile (85:15 v/v), pH adjusted to 4.0 with orthophosphoric
acid [1].

o Flow Rate: 1.0 mL/min [1].

o Detection: UV at 271 nm [1].

o Column Temperature: Not specified [1].

o Retention Time: 3.519 minutes [1].

o Sample Preparation: Tablet powder was dissolved and diluted with the mobile phase [1].

e Protocol 2: Stability-Indicating RP-HPLC for Lobeglitazone Sulfate and Glimepiride (Combination)

o Column: Inertsil C18 (150 mm x 4.6 mm, 5 ym) [2].

o Mobile Phase: 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 2.3): Methanol (27:73 v/v)
[2].

o Flow Rate: 1.2 mL/min [2].

o Detection: UV at 228 nm [2].

o Column Temperature: 35 °C [2].

o Retention Times: Lobeglitazone: 2.057 min; Glimepiride: 7.489 min [2].

o Forced Degradation Studies: The method was validated for stability-indicating capability by
subjecting the drugs to acid, base, oxidative, thermal, and photolytic stress conditions,
confirming specificity [2].

Quality by Design (QbD) in HPLC Method Development

For a more systematic approach to method development and validation, you may consider implementing
Analytical Quality by Design (AQbD) principles. While the search results did not contain a QbD-based
guide for Lobeglitazone, one result detailed its successful application for Metformin, illustrating the

workflow [4]. The following diagram outlines the key stages of the AQbD approach.
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The core idea of AQbD is to build quality into the analytical method from the start through a structured
process of defining objectives, understanding the factors that affect performance, and establishing a

controlled design space, rather than merely testing the final method output [4].

Suggestions for Further Research
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The current search results are limited to individual method descriptions. To conduct a more comprehensive

comparison, you could:

e Search Specialized Databases: Use scientific databases like Scopus, Web of Science, or PubMed
with more specific queries such as "QbD HPLC lobeglitazone" or "comparative validation HPLC
lobeglitazone metformin.”

e Consult Official Guidelines: Refer directly to the latest ICH Q2(R2) guideline for the definitive
validation framework.

¢ Review Green Chemistry Tools: The stability-indicating method for the combination tablets used
tools like GAPI and AGREE to evaluate environmental impact, which is an increasingly important
aspect of method development [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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